c-Myc inhibitor 14

Beschreibung

BenchChem offers high-quality c-Myc inhibitor 14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about c-Myc inhibitor 14 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

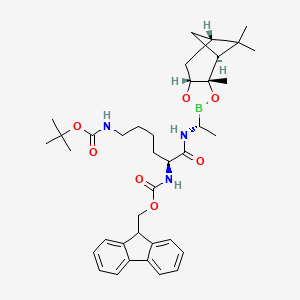

Molekularformel |

C38H52BN3O7 |

|---|---|

Molekulargewicht |

673.6 g/mol |

IUPAC-Name |

tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-[[(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethyl]amino]hexyl]carbamate |

InChI |

InChI=1S/C38H52BN3O7/c1-23(39-48-32-21-24-20-31(37(24,5)6)38(32,7)49-39)41-33(43)30(18-12-13-19-40-34(44)47-36(2,3)4)42-35(45)46-22-29-27-16-10-8-14-25(27)26-15-9-11-17-28(26)29/h8-11,14-17,23-24,29-32H,12-13,18-22H2,1-7H3,(H,40,44)(H,41,43)(H,42,45)/t23-,24-,30-,31-,32+,38-/m0/s1 |

InChI-Schlüssel |

WEHFFJKBEHJKEA-SHDKRXJISA-N |

Isomerische SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Kanonische SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the c-Myc Inhibitor 14 (Compound 13A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the c-Myc inhibitor 14, also known as Compound 13A. Due to the limited publicly available data specifically for this compound, this guide also includes representative experimental protocols and signaling pathway diagrams relevant to the broader class of c-Myc inhibitors to provide a thorough understanding of the context in which c-Myc inhibitor 14 operates.

Core Compound Information: c-Myc Inhibitor 14 (Compound 13A)

c-Myc inhibitor 14 is a small molecule identified as a potent inhibitor of the c-Myc protein.

Chemical Structure:

-

Molecular Formula: C38H52BN3O7

-

Molecular Weight: 673.65 g/mol

-

CAS Number: 2581994-88-7

Quantitative Data Summary:

| Parameter | Cell Line | Value | Reference |

| IC50 | HL60 | <100 nM | [1] |

Mechanism of Action

The precise mechanism of action for c-Myc inhibitor 14 has not been extensively detailed in publicly accessible literature. However, c-Myc inhibitors broadly function by disrupting the essential protein-protein interaction between c-Myc and its obligate binding partner, Max.[2][3] This dimerization is critical for c-Myc to bind to E-box sequences in the promoter regions of its target genes, thereby activating their transcription. By preventing this interaction, c-Myc inhibitors effectively block the transcriptional program driven by c-Myc, which is crucial for cell proliferation, growth, and metabolism.

Other strategies for c-Myc inhibition include the stabilization of G-quadruplexes in the c-Myc promoter to suppress its transcription, and the targeted degradation of the c-Myc protein.

Signaling Pathways

The c-Myc oncoprotein is a central node in a complex network of signaling pathways that regulate cellular proliferation, growth, and apoptosis. Its activity is tightly controlled by upstream signals, and its downstream effects are mediated by a vast array of target genes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Detailed Steps:

-

Cell Seeding: Seed cancer cells (e.g., HL60) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of c-Myc inhibitor 14 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for an additional 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for c-Myc Target Gene Expression

This protocol is used to determine the effect of the inhibitor on the protein levels of c-Myc and its downstream targets.

Detailed Steps:

-

Cell Treatment: Seed cells in 6-well plates and treat with c-Myc inhibitor 14 at various concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, downstream targets (e.g., Cyclin D1, CDK4), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Synthesis

A detailed, publicly available synthesis protocol for c-Myc inhibitor 14 (CAS 2581994-88-7) is not available at this time. The synthesis of complex small molecules typically involves multi-step organic chemistry reactions.

Conclusion and Future Directions

c-Myc inhibitor 14 (Compound 13A) has demonstrated high potency in inhibiting the proliferation of the HL60 cancer cell line. However, a comprehensive understanding of its biological activity requires further investigation. Future research should focus on:

-

Elucidating the specific mechanism of action, including its binding affinity to c-Myc and its effect on c-Myc/Max dimerization.

-

Expanding the evaluation of its efficacy across a broader panel of cancer cell lines.

-

Conducting in vivo studies to assess its pharmacokinetic properties and anti-tumor activity in animal models.

-

Investigating its effects on downstream c-Myc target genes and signaling pathways to fully characterize its cellular impact.

The development of potent and specific c-Myc inhibitors like Compound 13A holds significant promise for advancing cancer therapy, given the central role of c-Myc in a wide range of human malignancies.

References

The Discovery and Synthesis of c-Myc Inhibitor KJ-Pyr-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a master transcriptional regulator that is deregulated in a vast majority of human cancers, making it a prime target for therapeutic intervention.[1] However, its nature as a transcription factor lacking a defined enzymatic active site has rendered it a challenging target for small-molecule inhibition.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of KJ-Pyr-9, a potent small-molecule inhibitor of the c-Myc-Max protein-protein interaction.[1] Originally identified from a Kröhnke pyridine library, KJ-Pyr-9 has demonstrated the ability to directly bind to c-Myc, disrupt its heterodimerization with Max, and inhibit Myc-driven transcriptional activity and oncogenic transformation.[1]

Discovery of KJ-Pyr-9

KJ-Pyr-9 was identified through a fluorescence polarization screen designed to detect small molecules that disrupt the interaction between the c-Myc and Max proteins.[1] This high-throughput screening of a Kröhnke pyridine library led to the identification of four initial hits, with KJ-Pyr-9 exhibiting the most promising characteristics in terms of aqueous solubility and cellular activity.[1]

c-Myc Signaling Pathway

The c-Myc protein is a transcription factor that, upon heterodimerization with its partner protein Max, binds to E-box sequences (CACGTG) in the promoter regions of its target genes.[1] This binding event initiates the transcription of a wide array of genes involved in cell proliferation, growth, and metabolism. The signaling cascade leading to c-Myc activation is complex and can be initiated by various growth factor signals. The disruption of the c-Myc-Max interaction is a key therapeutic strategy to inhibit c-Myc's oncogenic functions.

Caption: The c-Myc signaling pathway and the inhibitory action of KJ-Pyr-9.

Synthesis of KJ-Pyr-9

KJ-Pyr-9 was synthesized as part of a combinatorial library using the Kröhnke pyridine synthesis method.[1] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate to yield a 2,4,6-trisubstituted pyridine.

General Kröhnke Pyridine Synthesis Workflow

Caption: General workflow for the Kröhnke pyridine synthesis of KJ-Pyr-9.

Quantitative Biological Data

The biological activity of KJ-Pyr-9 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | |||

| c-Myc | 6.5 ± 1.0 nM | Backscattering Interferometry | [1] |

| c-Myc-Max Heterodimer | 13.4 nM | Backscattering Interferometry | [1] |

| Max Homodimer | >1 µM | Backscattering Interferometry | [1] |

Table 1: Binding Affinity of KJ-Pyr-9

| Cell Line | Cancer Type | IC50 Value | Reference |

| Burkitt's Lymphoma Lines | Burkitt's Lymphoma | 1 - 2.5 µM | [2] |

| NCI-H460 | Non-Small Cell Lung Cancer | 5 - 10 µM | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5 - 10 µM | [2] |

| SUM-159PT | Triple-Negative Breast Cancer | 5 - 10 µM | [2] |

| K-562 | Chronic Myelogenous Leukemia | Strongly Inhibited | [2] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Strongly Inhibited | [2] |

| HL-60 | Acute Promyelocytic Leukemia | Strongly Inhibited | [2] |

Table 2: In Vitro Cellular Proliferation (IC50) of KJ-Pyr-9

| Parameter | Value | Species | Dosing Route | Reference |

| Plasma Concentration (4h) | 3.5 µM | Mouse | Intraperitoneal (10 mg/kg) | [1] |

| Brain Concentration (4h) | 12.4 µM | Mouse | Intraperitoneal (10 mg/kg) | [1] |

| Elimination Half-life | ~1.84 h | Rat | Intravenous (1 mg/kg) | [1] |

Table 3: Pharmacokinetic Parameters of KJ-Pyr-9

Experimental Protocols

Fluorescence Polarization Assay for MYC-MAX Interaction

This assay was used as the primary screen to identify inhibitors of the MYC-MAX protein-protein interaction.

Principle: A fluorescently labeled peptide corresponding to a region of c-Myc involved in the interaction with Max is used. In the unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Max protein, the tumbling is slowed, leading to an increase in fluorescence polarization. Compounds that inhibit the interaction will cause a decrease in polarization.

Protocol Outline:

-

A fluorescently labeled c-Myc peptide is incubated with the Max protein in a suitable buffer.

-

The test compounds (from the Kröhnke pyridine library) are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

A decrease in fluorescence polarization indicates inhibition of the MYC-MAX interaction.

Renilla Luciferase-Based Protein Fragment Complementation Assay (PCA)

This cellular assay was used to confirm that KJ-Pyr-9 can disrupt the MYC-MAX interaction within a cellular context.[1]

Principle: The enzyme Renilla luciferase is split into two non-functional fragments. One fragment is fused to c-Myc and the other to Max. If c-Myc and Max interact, the luciferase fragments are brought into close proximity, allowing them to refold and reconstitute a functional enzyme that produces a luminescent signal upon addition of its substrate. Inhibitors of the interaction will lead to a decrease in the luminescent signal.[1]

Protocol Outline:

-

HEK293 cells are transiently transfected with expression constructs for the Renilla luciferase fragment-fused c-Myc and Max proteins.

-

24-48 hours post-transfection, the cells are treated with KJ-Pyr-9 (e.g., 20 µM).

-

Following treatment, the cells are lysed, and the luciferase substrate is added.

-

Bioluminescence is measured using a luminometer.

-

A reduction in the luminescent signal in the presence of KJ-Pyr-9 indicates disruption of the MYC-MAX interaction.[1]

In Vivo Xenograft Study

The anti-tumor efficacy of KJ-Pyr-9 was evaluated in a xenograft model using the MDA-MB-231 human breast cancer cell line.[2]

Protocol Outline:

-

Nude mice are subcutaneously injected with MDA-MB-231 cells.

-

When tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal injections of KJ-Pyr-9 (e.g., 10 mg/kg). The control group receives vehicle only.

-

Tumor growth is monitored over time (e.g., 31 days) by measuring tumor volume.

-

At the end of the study, tumors are excised and weighed.

Conclusion

KJ-Pyr-9 represents a significant advancement in the development of small-molecule inhibitors targeting the "undruggable" c-Myc oncoprotein. Its discovery through a Kröhnke pyridine library screen and subsequent characterization have demonstrated its potential as a lead compound for the development of novel cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the further development and application of c-Myc inhibitors. The favorable in vitro and in vivo activity of KJ-Pyr-9, coupled with its ability to cross the blood-brain barrier, warrants further investigation and optimization of this promising chemical scaffold.[1]

References

An In-depth Technical Guide to the c-Myc Inhibitor 14: Target Binding and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc proto-oncogene is a master regulator of cellular proliferation, growth, and apoptosis, and its deregulation is implicated in a majority of human cancers.[1][2][3] The c-Myc protein is a transcription factor that forms a heterodimer with its obligate partner, Max, to bind to E-box DNA sequences and activate the transcription of a vast array of target genes involved in cell cycle progression and metabolism.[3][4] Due to its central role in tumorigenesis, c-Myc is a highly sought-after therapeutic target. However, its "undruggable" nature, stemming from its lack of a defined enzymatic pocket and its nuclear localization, has posed a significant challenge for drug development.

This technical guide focuses on a specific small molecule, c-Myc inhibitor 14 , also identified as Compound 13A in patent literature, as a direct inhibitor of c-Myc activity.[5][6] Direct inhibitors of c-Myc represent a promising therapeutic strategy by disrupting the crucial protein-protein interaction between c-Myc and Max.[7] This guide will provide a comprehensive overview of the target binding site of c-Myc inhibitor 14, quantitative data for its activity, detailed experimental protocols for its characterization, and a visualization of its place within the broader c-Myc signaling pathway.

Target Binding Site of c-Myc Inhibitors

Direct inhibitors of c-Myc, including likely candidates such as inhibitor 14, function by binding to the c-Myc protein and preventing its heterodimerization with Max. The primary binding site for these inhibitors is the basic Helix-Loop-Helix Leucine Zipper (bHLH-ZIP) domain of c-Myc.[8] This domain is essential for both dimerization with Max and subsequent binding to DNA.[3][4]

The c-Myc monomer is intrinsically disordered, but upon binding to Max, the bHLH-ZIP domain folds into a stable helical structure.[8] Small molecule inhibitors can bind to specific regions within this disordered domain, stabilizing a conformation that is incompatible with Max binding. For instance, the well-characterized c-Myc inhibitor 10058-F4 binds to a region spanning the Helix 2-ZIP junction (residues 402–412) of c-Myc.[9]

While the precise binding site of c-Myc inhibitor 14 (Compound 13A) is not explicitly detailed in the available public literature, the patent describing this compound suggests a direct interaction with the c-Myc protein.[5][6] Based on the mechanism of action of similar direct c-Myc inhibitors, it is highly probable that inhibitor 14 also binds within the bHLH-ZIP domain, thereby disrupting the c-Myc/Max interface. The crystal structure of the c-Myc-Max heterodimer bound to DNA (PDB ID: 1NKP and 6G6K) provides a valuable model for visualizing this target region.[10][11]

Quantitative Data for c-Myc Inhibitors

The potency of c-Myc inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cellular assays or their dissociation constant (Kd) in biophysical binding assays. Below is a summary of available quantitative data for c-Myc inhibitor 14 and other well-characterized direct c-Myc inhibitors.

| Inhibitor | Assay Type | Cell Line/System | Quantitative Value | Reference |

| c-Myc inhibitor 14 (Compound 13A) | Cell Proliferation | HL-60 | IC50 < 100 nM | [5] |

| 10058-F4 | c-Myc-Max Dimerization | In vitro | - | [7] |

| Cell Proliferation | rat1a-c-Myc | - | [12] | |

| Binding Affinity (to N-Myc) | Surface Plasmon Resonance | - | [13] | |

| 10074-G5 | c-Myc-Max Dimerization | In vitro | IC50 = 146 µM | [11] |

| Cell Proliferation | Daudi | IC50 = 15.6 µM | [11] | |

| Cell Proliferation | HL-60 | IC50 = 13.5 µM | [11] | |

| Binding Affinity (to c-Myc peptide) | - | Kd = 2.8 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of c-Myc inhibitors. Below are representative protocols for key experiments.

Cell Proliferation Assay (MTT Assay for HL-60 cells)

This protocol is adapted from a method for assessing the anti-proliferative effects of compounds on the HL-60 human promyelocytic leukemia cell line, which overexpresses c-Myc.[14][15]

Materials:

-

HL-60 cells (ATCC CCL-240)

-

RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

c-Myc inhibitor 14 (or other test compounds)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Culture HL-60 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in a 96-well plate at a density of 4 x 10^4 cells/mL in a final volume of 100 µL per well.

-

Prepare serial dilutions of the c-Myc inhibitor in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle control.

AlphaLISA Assay for c-Myc/Max Interaction

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to quantify the disruption of the c-Myc/Max protein-protein interaction in a high-throughput format.[16][17][18]

Materials:

-

Recombinant purified His-tagged c-Myc (bHLH-ZIP domain) and GST-tagged Max (bHLH-ZIP domain) proteins

-

AlphaLISA anti-His Acceptor beads

-

AlphaLISA Streptavidin Donor beads

-

Biotinylated anti-GST antibody

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

c-Myc inhibitor 14 (or other test compounds)

-

384-well microplates (white, opaque)

Procedure:

-

Prepare a solution of His-c-Myc and GST-Max in assay buffer.

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Add the protein mixture to the wells containing the test compound and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for potential inhibition of the interaction.

-

Add the biotinylated anti-GST antibody and incubate for another period (e.g., 30 minutes).

-

Add a mixture of anti-His Acceptor beads and Streptavidin Donor beads to the wells.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an Alpha-enabled plate reader.

-

A decrease in the AlphaLISA signal indicates disruption of the c-Myc/Max interaction. Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological context of c-Myc and the experimental approaches to its study is essential for a comprehensive understanding.

Caption: The c-Myc signaling pathway, from upstream activation to downstream cellular effects.

Caption: A typical workflow for the discovery and characterization of a c-Myc inhibitor.

Conclusion

c-Myc inhibitor 14 (Compound 13A) represents a potent small molecule with the potential to directly target the c-Myc oncoprotein, a central driver of many human cancers. While further studies are needed to precisely elucidate its binding site and full pharmacological profile, the available data places it among the promising direct inhibitors of the c-Myc/Max interaction. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this and other next-generation c-Myc-targeted therapies. The ultimate goal of these research efforts is to translate the potent anti-proliferative effects observed in preclinical models into effective and safe treatments for patients with c-Myc-driven malignancies.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. WO2021004391A1 - C-myc protein inhibitor, and preparation method therefor and use thereof - Google Patents [patents.google.com]

- 7. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human promyelocytic leukemia HL-60 cell proliferation and c-myc protein expression are inhibited by an antisense pentadecadeoxynucleotide targeted against c-myc mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. revvity.com [revvity.com]

- 17. AlphaLISA SureFire Ultra Human Total c-Myc Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]

- 18. resources.revvity.com [resources.revvity.com]

Biophysical Characterization of c-Myc Inhibitors: A Technical Guide

Disclaimer: No specific public domain information could be found for a compound designated "c-Myc inhibitor 14." This guide therefore provides a comprehensive overview of the biophysical techniques and data for well-characterized small molecule inhibitors of the c-Myc oncoprotein, serving as a template for the characterization of novel c-Myc inhibitors.

The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2][3] As an intrinsically disordered protein (IDP), c-Myc presents a challenging target for small molecule inhibition.[4][5][6] It functions by forming a heterodimer with its partner Max, which then binds to DNA E-box sequences to regulate the transcription of genes involved in cell proliferation, metabolism, and apoptosis.[4][7][8] Small molecule inhibitors have been developed to disrupt the c-Myc/Max protein-protein interaction (PPI) or the binding of the heterodimer to DNA.[1][3][9] This guide details the key biophysical methods used to characterize these inhibitors.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the biophysical characterization of various c-Myc inhibitors.

Table 1: Binding Affinity and Stoichiometry of c-Myc Inhibitors

| Inhibitor | Target | Technique | Dissociation Constant (K D ) | Stoichiometry (N) | Reference |

| 10058-F4 | c-Myc (353-437) | Fluorescence Polarization | 5.3 ± 0.7 µM | N/A | [3] |

| 10074-G5 | c-Myc (353-437) | Fluorescence Polarization | 2.8 ± 0.7 µM | N/A | [3] |

| 10074-G5 | MYCN | Surface Plasmon Resonance | 19.2 ± 11.5 µM | N/A | [10] |

| #474 | c-Myc | Surface Plasmon Resonance | 16.6 ± 1.4 µM | N/A | [10] |

| #474 | MYCN | Surface Plasmon Resonance | 26.9 ± 8.1 µM | N/A | [10] |

| JY-3-094 | c-Myc/Max | Electrophoretic Mobility Shift Assay (EMSA) | IC 50 = 33 µM | N/A | [11] |

| Mycro2 | c-Myc/Max | N/A | IC 50 = 23 µM | N/A | [3] |

Table 2: Thermodynamic and Kinetic Parameters of Inhibitor Binding

| Inhibitor | Target | Technique | Association Rate (k a ) (M ⁻¹ s ⁻¹ ) | Dissociation Rate (k d ) (s ⁻¹ ) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

| No specific kinetic or thermodynamic data for a "c-Myc inhibitor 14" was found in the search results. This table serves as a template. |

Experimental Protocols

Detailed methodologies for key biophysical experiments are provided below.

1. Surface Plasmon Resonance (SPR)

SPR is utilized to measure the binding kinetics and affinity of an inhibitor to its target protein in real-time without the need for labels.

-

Immobilization: The target protein (e.g., purified c-Myc bHLH-ZIP domain) is immobilized on a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Binding: A series of concentrations of the small molecule inhibitor (the analyte) in a suitable running buffer (e.g., HBS-EP+) are flowed over the sensor surface.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass of analyte bound, is measured and recorded as a sensorgram (response units vs. time).

-

Data Analysis: The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).[10][12]

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

-

Sample Preparation: The target protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe, both in the same buffer to minimize heats of dilution.

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections.

-

Heat Measurement: The heat change associated with each injection is measured by a sensitive calorimeter.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (K D ), stoichiometry (N), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the inhibitor-target interaction at the atomic level.

-

Sample Preparation: ¹⁵N-labeled target protein (e.g., c-Myc bHLH-ZIP) is prepared.

-

HSQC Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled protein are acquired in the absence and presence of increasing concentrations of the unlabeled inhibitor.

-

Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon inhibitor binding are monitored. The residues exhibiting significant CSPs are mapped onto the protein's structure or sequence to identify the binding site.[10][13]

-

Structure Determination: For detailed structural analysis, Nuclear Overhauser Effect (NOE) based experiments can be performed on the complex to determine distance restraints for structure calculation.

4. Fluorescence Polarization (FP)

FP is a solution-based technique used to measure binding affinity, particularly useful for screening and initial characterization.

-

Principle: The technique relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner.

-

Assay Setup: A fluorescently labeled version of the inhibitor or a fluorescently labeled peptide corresponding to a known binding site on c-Myc is used.

-

Measurement: The labeled molecule is excited with polarized light, and the polarization of the emitted light is measured. Upon binding to the larger protein, the tumbling rate of the fluorescent molecule slows, resulting in an increase in the polarization value.

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of the unlabeled binding partner. The data is then fitted to a binding equation to determine the K D .[10]

Visualizations

c-Myc Signaling and Inhibition Pathway

Caption: Overview of the c-Myc signaling pathway and points of therapeutic intervention.

Experimental Workflow for Biophysical Characterization

Caption: A typical workflow for the biophysical characterization of a novel c-Myc inhibitor.

References

- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Biophysical Insights into the Function of the Intrinsically Disordered Myc Oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dbt.univr.it [dbt.univr.it]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are MYC inhibitors and how do they work? [synapse.patsnap.com]

- 10. Targeting of the MYCN Protein with Small Molecule c-MYC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal Structures and Nuclear Magnetic Resonance Studies of the Apo Form of the c-MYC:MAX bHLHZip Complex Reveal a Helical Basic Region in the Absence of DNA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the c-Myc Inhibitor 10058-F4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the c-Myc inhibitor 10058-F4, a small molecule compound that has been instrumental in studying the function of the c-Myc oncoprotein and evaluating its potential as a therapeutic target. This guide details the inhibitor's properties, mechanism of action, and includes detailed protocols for key experimental procedures.

Introduction to c-Myc and its Inhibition

The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2] Its aberrant expression is a hallmark of a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target. The c-Myc protein functions by forming a heterodimer with its partner, Max, which then binds to E-box sequences in the promoter regions of target genes to activate their transcription.

Small molecule inhibitors that disrupt the c-Myc-Max interaction have emerged as valuable research tools and potential therapeutic agents. Among these, 10058-F4 is a well-characterized compound that specifically inhibits this protein-protein interaction.[3][4]

Properties of c-Myc Inhibitor 10058-F4

The key physicochemical and biological properties of 10058-F4 are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 403811-55-2 | [4][5] |

| Molecular Formula | C₁₂H₁₁NOS₂ | [4][5] |

| Molecular Weight | 249.35 g/mol | [4] |

| Chemical Name | (5Z)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | [5] |

| Appearance | Solid | |

| Purity | >99% | |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). | |

| Storage | Store as a solid at +4°C. In solvent, store at -20°C for up to 1 year or -80°C for up to 2 years. | [4][6] |

| Mechanism of Action | A cell-permeable thiazolidinone that specifically inhibits the c-Myc-Max heterodimerization, preventing transactivation of c-Myc target genes. | [3][4][6] |

Biological Activity and Effects

10058-F4 has been demonstrated to exert a range of biological effects in various cancer cell lines, primarily through the inhibition of c-Myc's transcriptional activity.

| Effect | Cell Line(s) | IC₅₀ / Effective Concentration | Reference(s) |

| Inhibition of c-Myc-Max Dimerization | Cell-free assay | 64 µM | [5] |

| Inhibition of Cell Proliferation | Ovarian Cancer (SKOV3, Hey) | 16-100 µM | [7] |

| Induction of Apoptosis | Acute Myeloid Leukemia (HL-60, U937, NB4) | ~100 µM | [1][5] |

| Cell Cycle Arrest | Acute Myeloid Leukemia (AML) cells, rat1a-c-Myc cells | Effective at various concentrations | [1][3] |

| Myeloid Differentiation | Human Acute Myeloid Leukemia cells | Not specified | [1] |

Signaling Pathway Inhibition

The primary mechanism of action of 10058-F4 is the disruption of the c-Myc-Max heterodimer. This prevents the complex from binding to the E-box sequences of its target genes, thereby inhibiting their transcription. The downstream consequences of this inhibition are manifold and include cell cycle arrest and the induction of apoptosis.

Caption: c-Myc Signaling Pathway and Point of Inhibition by 10058-F4.

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed to characterize the effects of c-Myc inhibitors like 10058-F4.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 10058-F4 on the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for a Cell Viability (MTT) Assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[3]

-

Treatment: Treat the cells in triplicate with a range of concentrations of 10058-F4 (e.g., 0, 30, 60, 90, 120, 150 µM) and a vehicle control (DMSO).[3]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[3]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][8]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3][8]

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with 10058-F4.[2]

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 10058-F4 for 24-48 hours.[7][8]

-

Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and centrifuge.[2]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2][8]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for c-Myc and Target Gene Expression

This technique is used to assess the protein levels of c-Myc and its downstream targets (e.g., p21, p27, Bcl-2, Bax) after treatment with 10058-F4.[1][3][7]

Methodology:

-

Cell Lysis: Treat cells with 10058-F4 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc and other target proteins overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The c-Myc inhibitor 10058-F4 is a valuable tool for investigating the roles of c-Myc in cancer biology. Its ability to disrupt the c-Myc-Max interaction provides a specific mechanism for studying the downstream consequences of c-Myc inhibition. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this and other c-Myc inhibitors in their own research, contributing to the ongoing efforts to develop effective therapies targeting this critical oncoprotein.

References

- 1. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. 10058-F4 | Autophagy | c-Myc | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

The Effect of c-Myc Inhibitor 14 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. As a transcription factor, c-Myc controls the expression of a vast array of target genes involved in cell cycle progression. Consequently, the development of small molecule inhibitors targeting c-Myc has become a significant focus in cancer therapy. This technical guide provides an in-depth overview of the effects of a specific c-Myc inhibitor, designated as compound 14, on cell cycle progression. We will explore its mechanism of action, present quantitative data on its cellular effects, detail relevant experimental protocols, and visualize the key signaling pathways involved. While direct cell cycle phase distribution data for this specific compound is limited in publicly available literature, this guide synthesizes available information on its impact on c-Myc levels and cell viability, supplemented with representative data from other c-Myc inhibitors to provide a comprehensive picture of its expected effects.

Introduction to c-Myc and Its Role in the Cell Cycle

The c-Myc protein is a member of the Myc family of transcription factors that form heterodimers with Max (Myc-associated factor X) to bind to E-box DNA sequences in the promoter regions of target genes. This binding initiates the transcription of genes essential for cell cycle progression, including cyclins (e.g., Cyclin D1, D2, E) and cyclin-dependent kinases (CDKs), which drive the cell through the G1/S and G2/M checkpoints. Conversely, c-Myc can also repress the expression of cell cycle inhibitors like p21 and p27.[1][2] This dual role solidifies c-Myc as a master regulator of cell proliferation.[2][3]

Inhibition of c-Myc function is a promising therapeutic strategy to halt the uncontrolled proliferation of cancer cells. c-Myc inhibitors can act through various mechanisms, including disrupting the c-Myc/Max interaction, interfering with c-Myc transcription, or promoting its degradation.[4] The downstream consequence of effective c-Myc inhibition is typically cell cycle arrest, primarily at the G0/G1 or S phase, and in many cases, the induction of apoptosis.[1][4]

c-Myc Inhibitor 14: A Sulfonamide-Based Approach

This guide focuses on a c-Myc inhibitor identified as compound 14 in a study by Fassina et al. This compound is a sulfonamide derivative, ethyl 4-((4-(trifluoromethyl)phenyl)sulfonamido)benzoate, which has been shown to inhibit the Wnt/β-catenin signaling pathway and significantly reduce c-Myc protein levels.[5][6] While the primary focus of the study was on the Wnt pathway, the observed reduction in c-Myc levels positions this compound as a relevant tool for studying the consequences of c-Myc inhibition.

Quantitative Data on the Effects of c-Myc Inhibitor 14

The following tables summarize the available quantitative data for the sulfonamide c-Myc inhibitor 14 and representative data for apoptosis induction by another c-Myc inhibitor, also designated compound 14 from a study on quinoline derivatives, to illustrate the expected apoptotic effect.

Table 1: In Vitro Efficacy of Sulfonamide c-Myc Inhibitor 14 [5][6]

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) |

| HCT116 | Colon Carcinoma | Cell Growth | Inhibition of cell proliferation | 20.2 |

| HEK293T | Human Embryonic Kidney | Wnt Reporter | Inhibition of Wnt/β-catenin signaling | 7.0 |

Table 2: Effect of Sulfonamide c-Myc Inhibitor 14 on c-Myc Expression [5][6]

| Cell Line | Treatment | c-Myc Protein Level |

| HCT116 | 10 µM Compound 14 (24h) | Significantly reduced |

Table 3: Representative Data: Apoptosis Induction by a Quindoline-Based c-Myc Inhibitor (Compound 14) [7]

Note: This data is from a different compound also designated as "14" and is included to illustrate a typical apoptotic response to c-Myc inhibition.

| Cell Line | Treatment | % of Cells in Sub-G1 Phase (Apoptosis) |

| U937 (Leukemia) | 1 µM Compound 14 (24h) | ~25% |

| U937 (Leukemia) | 1 µM Compound 14 (48h) | ~40% |

Signaling Pathways and Mechanisms of Action

The inhibition of c-Myc by compound 14 initiates a cascade of events that ultimately leads to cell cycle arrest and potentially apoptosis.

c-Myc-Regulated Cell Cycle Progression

c-Myc, in complex with Max, drives the transcription of key cell cycle regulators. Inhibition of c-Myc disrupts this process, leading to a decrease in the levels of cyclins and CDKs required for cell cycle progression. This typically results in an accumulation of cells in the G0/G1 phase.

c-Myc and Apoptosis

Paradoxically, while promoting proliferation, high levels of c-Myc can also sensitize cells to apoptosis, particularly under conditions of cellular stress or growth factor deprivation. This pro-apoptotic function is often mediated through the ARF-p53 pathway. Inhibition of c-Myc in cancer cells that are "addicted" to high c-Myc levels can also trigger apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a c-Myc inhibitor's effect on cell cycle progression.

Cell Culture and Treatment

-

Cell Lines: HCT116 (human colon carcinoma) and other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: c-Myc inhibitor 14 is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded at a desired density and allowed to attach overnight. The following day, the media is replaced with fresh media containing the desired concentrations of the inhibitor or vehicle control (DMSO).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

References

- 1. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Unraveling the Pharmacodynamics of c-Myc Inhibition: A Technical Guide

An In-depth Analysis of a Core Therapeutic Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research did not yield specific information on a compound designated "c-Myc inhibitor 14." This likely represents an internal, non-public identifier. Therefore, this guide will provide a comprehensive overview of the pharmacodynamics of well-characterized c-Myc inhibitors, focusing on the major classes and their mechanisms of action, to serve as a foundational resource for researchers in the field. The principles and methodologies described herein are broadly applicable to the study of any novel c-Myc inhibitor.

Introduction

The c-Myc oncoprotein is a pivotal transcription factor that orchestrates a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2][3] Its deregulation is a hallmark of a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target.[4][5] The intrinsic "undruggability" of c-Myc, owing to its lack of a defined enzymatic pocket and its nuclear localization, has spurred the development of diverse inhibitory strategies.[5] These can be broadly categorized into direct inhibitors, which disrupt the c-Myc/Max protein-protein interaction, and indirect inhibitors, which target upstream regulators or downstream effectors of the c-Myc pathway.[4]

This technical guide will delve into the pharmacodynamics of c-Myc inhibition, presenting quantitative data from seminal studies, detailing key experimental protocols, and visualizing the intricate signaling pathways involved.

Core Pharmacodynamic Principles of c-Myc Inhibition

The primary goal of c-Myc inhibitors is to abrogate its transcriptional activity. c-Myc exerts its function by forming a heterodimer with its partner protein, Max, and binding to E-box sequences in the promoter regions of its target genes.[6] Therefore, the pharmacodynamic effects of c-Myc inhibitors are ultimately assessed by their ability to modulate the expression of these target genes and elicit downstream cellular consequences.

Classes of c-Myc Inhibitors and Their Mechanisms of Action

-

Direct Inhibitors (e.g., 10058-F4, 10074-G5): These small molecules are designed to directly interfere with the formation of the c-Myc/Max heterodimer.[1][4] By binding to c-Myc, they prevent its association with Max, thereby inhibiting its DNA binding and transcriptional activation capabilities.[1]

-

Indirect Inhibitors (e.g., JQ1): This class of inhibitors targets proteins that regulate c-Myc expression or function. A prominent example is the BET bromodomain inhibitor JQ1, which displaces the BRD4 protein from acetylated histones at the MYC gene locus, leading to a potent suppression of c-Myc transcription.[4]

-

Synthetic Lethal Approaches: This strategy exploits the dependencies of cancer cells on specific pathways for survival in the context of high c-Myc expression. For instance, inhibitors of Aurora B kinase or CDK1 can induce selective apoptosis in Myc-overexpressing cells by promoting mitotic catastrophe.[4]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data for representative c-Myc inhibitors from in vitro studies.

| Inhibitor | Class | Cell Line | Assay | IC50 / Kd | Reference |

| 10058-F4 | Direct | HL-60 | Cell Proliferation | ~58 µM | [2] |

| 10074-G5 | Direct | Daudi | Cell Proliferation | 15.6 µM | [7] |

| HL-60 | Cell Proliferation | 13.5 µM | [7] | ||

| c-Myc/Max Dimerization | Biochemical | Kd = 2.8 µM | [2] | ||

| JQ1 | Indirect (BETi) | Multiple Myeloma | BRD4 Binding | Kd = 50 nM | [4] |

| BI-2536 | Indirect (PLK1i) | Various | PLK1 Inhibition | 0.83 nM | [2] |

| BRD4 Binding | Kd = 37 nM | [2] |

Key Experimental Protocols

Understanding the pharmacodynamics of a novel c-Myc inhibitor requires a suite of well-defined experimental procedures.

Target Engagement Assays

-

Co-immunoprecipitation (Co-IP): To assess the disruption of the c-Myc/Max interaction.

-

Treat cells with the inhibitor or vehicle control.

-

Lyse cells and incubate the lysate with an antibody against c-Myc or Max.

-

Use protein A/G beads to pull down the antibody-protein complex.

-

Elute the bound proteins and analyze by Western blotting using antibodies against both c-Myc and Max. A reduction in the co-precipitated protein in the inhibitor-treated sample indicates target engagement.

-

-

Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the inhibitor to c-Myc in a cellular context.

-

Treat cells with the inhibitor or vehicle.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Centrifuge to pellet aggregated proteins.

-

Analyze the soluble fraction by Western blotting for c-Myc. A shift in the melting curve to a higher temperature in the presence of the inhibitor suggests stabilization upon binding.

-

Cellular Activity Assays

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the inhibitor on cancer cell growth.

-

Seed cells in 96-well plates and treat with a dose-response of the inhibitor.

-

After a defined incubation period (e.g., 72 hours), add the assay reagent.

-

Measure the absorbance or luminescence, which correlates with the number of viable cells.

-

Calculate the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth.

-

-

Gene Expression Analysis (qRT-PCR, RNA-seq): To measure the effect on c-Myc target gene expression.

-

Treat cells with the inhibitor for a specified time.

-

Isolate total RNA and synthesize cDNA.

-

Perform quantitative real-time PCR using primers for known c-Myc target genes (e.g., ODC1, CCND2) and a housekeeping gene for normalization.

-

Alternatively, perform RNA sequencing for a global view of transcriptional changes.

-

In Vivo Pharmacodynamic Assays

-

Xenograft Tumor Models: To evaluate the anti-tumor efficacy and in vivo target modulation.

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors are established, treat the mice with the inhibitor or vehicle.

-

Monitor tumor volume over time.

-

At the end of the study, excise tumors and analyze for biomarkers of target engagement (e.g., reduced c-Myc/Max dimers via Co-IP) and downstream effects (e.g., decreased proliferation by Ki-67 staining, increased apoptosis by TUNEL assay).

-

Visualizing the Pathways

The following diagrams illustrate the core signaling pathways and experimental workflows central to understanding c-Myc inhibitor pharmacodynamics.

Caption: The c-Myc signaling pathway, a central regulator of cell fate.

Caption: A typical experimental workflow for characterizing a novel c-Myc inhibitor.

Caption: Mechanisms of action for direct and indirect c-Myc inhibitors.

Conclusion

The development of potent and specific c-Myc inhibitors remains a critical goal in oncology drug discovery. A thorough understanding of their pharmacodynamics, from target engagement at the molecular level to anti-tumor efficacy in preclinical models, is paramount for their successful clinical translation. The experimental strategies and foundational knowledge presented in this guide provide a robust framework for the evaluation of novel c-Myc-targeting therapeutics. As our comprehension of the complex biology of c-Myc deepens, so too will our ability to design and develop innovative and effective therapies for a wide range of human cancers.

References

- 1. scbt.com [scbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

The Role of c-Myc Inhibition in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of c-Myc inhibitors in inducing apoptosis, a critical mechanism for anti-cancer therapies. As "c-Myc inhibitor 14" is not a uniquely identified compound in scientific literature, this paper will focus on two well-characterized, potent c-Myc inhibitors, 10058-F4 and JQ1 , as representative examples to elucidate the principles of targeting c-Myc for apoptosis induction. This guide will cover their mechanism of action, quantitative effects on cancer cells, and detailed experimental protocols for assessing their apoptotic activity.

Introduction to c-Myc and its Role in Apoptosis

The c-Myc oncogene is a master transcriptional regulator that plays a pivotal role in cell proliferation, growth, and metabolism.[1] While essential for normal cellular function, its deregulation is a hallmark of many human cancers, contributing to uncontrolled cell division.[2] Paradoxically, c-Myc also has a pro-apoptotic function. Under conditions of cellular stress or conflicting signals, high levels of c-Myc can trigger programmed cell death, or apoptosis, as a protective mechanism to eliminate potentially cancerous cells.[3]

c-Myc-induced apoptosis can be mediated through two primary pathways:

-

The Intrinsic (Mitochondrial) Pathway: c-Myc can transcriptionally upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to cell death.[1]

-

The Extrinsic (Death Receptor) Pathway: c-Myc can sensitize cells to death receptor-mediated apoptosis by upregulating the expression of components of this pathway, such as Fas and TRAIL receptors.[3]

Cancer cells often develop mechanisms to evade c-Myc-induced apoptosis, allowing for their sustained proliferation. Therefore, therapeutic strategies aimed at reactivating this apoptotic function are of significant interest in oncology.

c-Myc Inhibitors and Apoptosis Induction

c-Myc has been a challenging therapeutic target due to its nuclear localization and lack of a defined enzymatic active site. However, several small molecule inhibitors have been developed that indirectly or directly target c-Myc function. These inhibitors, regardless of their specific mechanism, often converge on the induction of apoptosis in c-Myc-driven cancers.[6]

This guide will focus on two such inhibitors:

-

10058-F4: A small molecule that inhibits the interaction between c-Myc and its obligate binding partner, Max, thereby preventing c-Myc's transcriptional activity.[5][6]

-

JQ1: A potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. BRD4 is a critical co-factor for c-Myc-mediated transcription, and its inhibition by JQ1 leads to the downregulation of c-Myc and its target genes.[2][7]

Quantitative Data on Apoptosis Induction

The efficacy of c-Myc inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) for cell viability and their ability to induce apoptosis. The following tables summarize the quantitative data for 10058-F4 and JQ1 in various cancer cell lines.

Table 1: IC50 Values of 10058-F4 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SKOV3 | Ovarian Cancer | 4.4 | [6] |

| Hey | Ovarian Cancer | 3.2 | [6] |

| PC-3 | Prostate Cancer | 113 | |

| DU145 | Prostate Cancer | 88 | |

| HL-60 | Acute Myeloid Leukemia | ~60 | |

| HepG2 | Hepatocellular Carcinoma | <100 |

Table 2: IC50 Values of JQ1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [8] |

| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | [8] |

| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | [8] |

| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [8] |

| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | [8] |

| HEC265 | Endometrial Endometrioid Carcinoma | 2.72 | [8] |

| JQ1-sensitive | Lung Cancer | < 5 | [2] |

| JQ1-insensitive | Lung Cancer | > 10 | [2] |

Table 3: Apoptosis Induction by 10058-F4 and JQ1

| Inhibitor | Cell Line | Concentration (µM) | Treatment Time (hours) | % Apoptotic Cells (Early + Late) | Reference |

| 10058-F4 | SKOV3 | Dose-dependent | 24 | Significantly increased vs. control | [9] |

| 10058-F4 | Hey | Dose-dependent | 24 | Significantly increased vs. control | [9] |

| JQ1 | Cal27 | 0.5 | 48 | Significantly increased vs. control | [10] |

| JQ1 | HEC-1A | 5 | 48 | 43% (vs. 14% in control) | [11] |

| JQ1 | Ishikawa | 5 | 48 | 11% (vs. 5% in control) | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in c-Myc-mediated apoptosis and the experimental procedures to study them is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Figure 1: c-Myc Induced Apoptosis Pathways.

Figure 2: Mechanism of Action of c-Myc Inhibitors.

Figure 3: Annexin V/PI Apoptosis Assay Workflow.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of apoptosis. The following are methodologies for key experiments cited in the study of c-Myc inhibitors.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the c-Myc inhibitor (e.g., 10058-F4 or JQ1) for the specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer immediately.[10][12]

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (Promega) or similar

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the c-Myc inhibitor as described above.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

-

Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

-

Measurement: Measure the luminescence of each well using a luminometer.[4]

Data Interpretation: An increase in luminescence is directly proportional to the amount of Caspase-3/7 activity.

Western Blotting for Bcl-2 and Bax

This technique is used to determine the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: After treatment with the c-Myc inhibitor, wash the cells with cold PBS and lyse them in RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Interpretation: The intensity of the bands corresponding to Bcl-2 and Bax is quantified and normalized to the loading control. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.

Conclusion

Targeting the c-Myc oncogene presents a promising therapeutic strategy for a wide range of cancers. The representative inhibitors discussed in this guide, 10058-F4 and JQ1, effectively induce apoptosis in various cancer cell lines by disrupting c-Myc's transcriptional program. This leads to an imbalance in pro- and anti-apoptotic proteins, ultimately triggering programmed cell death. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to evaluate the apoptotic potential of novel c-Myc inhibitors and further unravel the intricacies of c-Myc-mediated apoptosis. The continued development and characterization of c-Myc inhibitors hold significant potential for advancing cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Evaluation of the Novel c-Myc Inhibitor 7594-0037: A Technical Guide

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of the novel c-Myc inhibitor, compound 7594-0037. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of potential cancer therapeutics targeting the c-Myc oncoprotein. The information presented is compiled from published research, focusing on the compound's cytotoxic effects, mechanism of action, and the experimental methodologies used for its characterization.

Introduction to c-Myc Inhibition and Compound 7594-0037

The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, playing a critical role in cell growth, proliferation, apoptosis, and metabolism.[1][2][3] Its pivotal role in tumorigenesis makes it an attractive, albeit challenging, therapeutic target.[2] Compound 7594-0037 is a novel small molecule inhibitor of c-Myc that was identified through structure-based virtual screening.[4][5] Unlike inhibitors that disrupt the c-Myc/Max heterodimerization, 7594-0037 has been shown to act by promoting the degradation of the c-Myc protein.[4][6] This guide summarizes the key in vitro findings that establish the foundational anti-cancer properties of this compound.

Quantitative Data Summary

The in vitro efficacy of compound 7594-0037 has been quantified through various assays, primarily in multiple myeloma (MM) cell lines. The following tables summarize the key quantitative results.

Table 1: Cytotoxicity of c-Myc Inhibitor 7594-0037

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| RPMI-8226 | CCK-8 | 17.8 | [4] |

| U266 | CCK-8 | 27.9 | [4] |

IC50 values were determined after 48 hours of treatment.

Table 2: Effects on Apoptosis and Cell Cycle

| Cell Line | Assay | Treatment | Observation | Reference |

| RPMI-8226 | Flow Cytometry (Annexin V/PI) | Dose-dependent (48h) | Increase in apoptotic cells from 2.5% to 34.6% | [4] |

| U266 | Flow Cytometry (Annexin V/PI) | Concentration-dependent (48h) | Increased cell death | [4] |

| RPMI-8226 | Flow Cytometry (PI) | Time-dependent | G2 phase cell cycle arrest | [4][7] |

| U266 | Flow Cytometry (PI) | Time-dependent | G2 phase cell cycle arrest | [4][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the primary literature for the evaluation of 7594-0037.[4][5]

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate multiple myeloma cells (RPMI-8226, U266) in 96-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of compound 7594-0037. Include a DMSO-treated control group.

-

Incubation: Incubate the plates for 48 hours.

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate for a specified period (e.g., 1-4 hours) to allow for the development of the colorimetric signal.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the DMSO control and determine the IC50 value using appropriate software.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Treat MM cells with different concentrations of 7594-0037 for 48 hours.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the apoptosis detection kit manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat MM cells with 7594-0037 for a specified time course.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol overnight.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.

-

Incubation: Incubate at room temperature to allow for RNA digestion and DNA staining.

-

Data Acquisition: Analyze the cellular DNA content using a flow cytometer.

-

Analysis: Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells in an appropriate lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, pS62-c-Myc, PARP1, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

Protein Stability Assay

-

Cell Treatment: Treat MM cells with compound 7594-0037 for various time points.

-

Inhibition of Protein Synthesis: Add the protein synthesis inhibitor cycloheximide (CHX) to the cell culture.

-

Time Course Collection: Harvest cells at different time points after CHX addition.

-

Western Blotting: Analyze the levels of c-Myc protein at each time point by Western blot to determine its degradation rate.

-

Proteasome Inhibition (Optional): To confirm proteasome-dependent degradation, co-treat cells with 7594-0037 and the proteasome inhibitor MG132 and observe for a rescue of c-Myc protein levels.[4][8]

Mechanism of Action and Signaling Pathways

Compound 7594-0037 induces its anti-cancer effects by specifically targeting the c-Myc protein for degradation.[4] Unlike many other c-Myc inhibitors, it does not affect c-Myc mRNA levels, indicating a post-transcriptional mechanism.[4] The proposed mechanism involves the ubiquitin-proteasome pathway, a major route for c-Myc degradation.[3][6]

The stability of the c-Myc protein is tightly regulated by a series of phosphorylation events.[6] Phosphorylation at Serine 62 (S62) initially stabilizes the protein, but this is a priming step for subsequent phosphorylation at Threonine 58 (T58) by GSK3β, which then targets c-Myc for ubiquitination and proteasomal degradation.[2][6] Compound 7594-0037 has been shown to decrease the phosphorylation of c-Myc at S62, which is mediated by the PIM1 kinase.[4][5] This reduction in S62 phosphorylation destabilizes the c-Myc protein, leading to its accelerated degradation.[4]

Diagrams of Pathways and Workflows

References

- 1. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]

- 2. c-Myc is targeted to the proteasome for degradation in a SUMOylation-dependent manner, regulated by PIAS1, SENP7 and RNF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

An In-depth Technical Guide to c-Myc Inhibitors: A Literature Review and Background

This technical guide provides a comprehensive overview of c-Myc inhibitors for researchers, scientists, and drug development professionals. While the specific compound "c-Myc inhibitor 14" is identified in chemical databases, publicly available, peer-reviewed literature with extensive experimental data is limited. Therefore, this review presents the known information on c-Myc inhibitor 14 and supplements it with a broader examination of other well-characterized c-Myc inhibitors to provide the required depth in experimental protocols, quantitative data, and pathway analysis.